![molecular formula C21H17ClN6OS B2892454 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 941956-33-8](/img/structure/B2892454.png)
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Description
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C21H17ClN6OS and its molecular weight is 436.92. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone represents a novel class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo[4,5-d]pyrimidine core.
- A chlorophenyl substitution at one end.
- A thioether linkage to an ethanone moiety that is further substituted with a dihydroquinoline group.
The molecular formula for this compound is C19H16ClN5OS with a molecular weight of approximately 401.83 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazolo-pyrimidine core is believed to inhibit specific enzymes involved in cancer cell proliferation and migration. For instance, studies have demonstrated that related compounds can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumor progression. This inhibition leads to altered methylation patterns on histones, affecting gene expression related to cell growth and survival .
Anticancer Properties
Recent studies have evaluated the anticancer potential of triazolo-pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
- HCT-116 (colon cancer) : Demonstrated potent cytotoxicity with IC50 values as low as 6.2 µM .
Inhibition of Cell Migration
In addition to cytotoxicity, this compound has been shown to suppress cancer cell migration. For example, treatment with similar triazolo derivatives resulted in decreased migration rates in MGC-803 gastric cancer cells . This suggests a dual mechanism where the compound not only induces apoptosis but also inhibits metastasis.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the triazolo-pyrimidine core significantly influence biological activity:
- Substitution patterns on the phenyl ring affect binding affinity and selectivity towards LSD1.
- The presence of the thioether linkage appears crucial for maintaining the structural integrity required for biological activity .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
- Compound Evaluation : A study synthesized various derivatives and assessed their LSD1 inhibitory effects. Compound 27 was identified as particularly potent with an IC50 value of 0.564 µM .
- Cytotoxicity Testing : Another investigation reported that compounds with similar structures exhibited significant antiproliferative effects against breast and colon cancer cell lines .
- Mechanistic Insights : Research highlighted how these compounds influence histone modifications, leading to changes in gene expression profiles associated with tumor growth suppression .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6OS/c22-15-7-3-8-16(11-15)28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-10-4-6-14-5-1-2-9-17(14)27/h1-3,5,7-9,11,13H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHKVAFYFJTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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